2-Chloro-4,6-dimethylquinazoline
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Overview
Description
2-Chloro-4,6-dimethylquinazoline is a heterocyclic aromatic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-dimethylquinazoline typically involves the chlorination of 4,6-dimethylquinazoline. One common method includes the reaction of 4,6-dimethylquinazoline with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{4,6-dimethylquinazoline} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that facilitate the chlorination process can be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,6-dimethylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding quinazoline derivatives.
Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Substitution: 2-Amino-4,6-dimethylquinazoline, 2-Methoxy-4,6-dimethylquinazoline.
Oxidation: this compound N-oxide.
Reduction: 2-Chloro-4,6-dimethyl-1,2-dihydroquinazoline.
Scientific Research Applications
2-Chloro-4,6-dimethylquinazoline has been extensively studied for its applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethylquinazoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
- 2-Chloro-4,6-dimethoxyquinazoline
- 2-Chloro-4,6-dimethylpyrimidine
- 4,6-Dimethylquinazoline
Comparison: 2-Chloro-4,6-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 2-Chloro-4,6-dimethoxyquinazoline, the methyl groups in this compound provide different steric and electronic effects, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-chloro-4,6-dimethylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-9-8(5-6)7(2)12-10(11)13-9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCNPQJCYQPIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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